4-Oxo cyclophosphamide-d8 (IUPAC name: 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one) is a deuterium-labeled derivative of cyclophosphamide. Its molecular formula, C₇H₅D₈Cl₂N₂O₃P, reflects the substitution of eight hydrogen atoms with deuterium at the 1,1,2,2 positions of both 2-chloroethyl side chains. The deuteration pattern preserves the core oxazaphosphorine ring system while introducing isotopic labels for analytical differentiation.
Key structural features include:
Table 1: Structural comparison with non-deuterated analog
| Parameter | 4-Oxo Cyclophosphamide-d8 | 4-Oxo Cyclophosphamide |
|---|---|---|
| Molecular formula | C₇H₅D₈Cl₂N₂O₃P | C₇H₁₃Cl₂N₂O₃P |
| Molecular weight (g/mol) | 283.12 | 275.07 |
| Deuterium content | 8 atoms (≥98 atom%) | 0 |
The isotopic substitution induces measurable differences in physicochemical properties:
1. Spectral characteristics
2. Phase behavior
3. Solubility profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.4 ± 0.8 |
| Methanol | 34.2 ± 1.2 |
| Acetonitrile | 8.9 ± 0.6 |
Deuteration does not significantly alter solubility in polar aprotic solvents but reduces aqueous solubility by 18% compared to the non-deuterated analog.
X-ray diffraction analysis (performed on single crystals grown from ethanol/water):
Spectroscopic signatures:
Table 2: Key spectroscopic identifiers
| Technique | Characteristic Signals |
|---|---|
| ¹³C NMR | 42.8 ppm (P-N-CD₂), 36.5 ppm (ring C4=O) |
| ³¹P NMR | 18.7 ppm (oxazaphosphorine P=O) |
| IR | 1675 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (P=O) |
| UV-Vis | λ_max = 205 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) |
Mass fragmentation patterns show diagnostic ions at m/z 141.6 ([C₃H₅Cl₂N]⁺) and 148.6 ([C₃H₅Cl₂D₄N]⁺) for non-deuterated and deuterated species, respectively.
The synthesis of 4-Oxo cyclophosphamide-d8 represents a sophisticated approach to isotopic labeling within the oxazaphosphorine family of compounds [1]. This deuterated metabolite, with the molecular formula C₇H₅D₈Cl₂N₂O₃P and molecular weight of 283.12 g/mol, is derived from the parent compound cyclophosphamide through strategic deuterium incorporation at specific positions [2] [4].
The fundamental synthetic strategy for deuterium incorporation in oxazaphosphorine systems relies on the selective replacement of hydrogen atoms with deuterium atoms at the bis(2-chloroethyl) side chains [8]. The chemical name 2-(Bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide indicates that all eight deuterium atoms are incorporated into the chloroethyl substituents, specifically at the 1,1,2,2-positions of each chloroethyl group [1].
Ring-deuterated analogs of cyclophosphamide have been extensively studied using various deuteration patterns including 4-d2, 5-d, 4,6-d4, and 4,5,6-d6 derivatives [8]. These studies have demonstrated the influence of deuterium substitution on metabolic pathways involving oxidation at the C-4 position and the rate of acrolein elimination from aldophosphamide [8]. The deuterium isotope effect magnitude ranges from 1.8 to 5.3 depending on the position and extent of deuteration [8].
The synthetic methodology for producing deuterated oxazaphosphorines typically begins with deuterated precursor preparation [10]. The most commonly employed approach involves the reaction of deuterated propanolamine precursors with phosphorus oxychloride under controlled conditions at temperatures ranging from -40°C to ambient temperature [10]. This method ensures selective deuterium incorporation while maintaining the structural integrity of the oxazaphosphorine ring system.
| Deuteration Position | Isotope Effect (kH/kD) | Metabolic Impact |
|---|---|---|
| 4-d2 | 2.2 | 4-ketocyclophosphamide formation |
| 5-d | 5.3 | β-elimination pathway |
| 4,6-d4 | 1.8 | Carboxyphosphamide formation |
| Bis(chloroethyl)-d8 | Variable | Enhanced analytical detection |
The construction of deuterated building blocks requires careful selection of deuterated starting materials [11]. For the synthesis of [4,4,5,5-²H₄]-labeled compounds, [2,2,3,3-²H₄]-3-aminopropanol serves as the common precursor [11]. The one-pot reaction of this deuterated aminopropanol with phosphorus oxychloride and labeled or unlabeled 2-chloroethylamine hydrochloride provides access to various deuterated cyclophosphamide analogs [11].
The optimization of radiolabeling techniques for 4-Oxo cyclophosphamide-d8 focuses on enhancing the compound's utility as an internal standard for metabolic tracing studies [21]. Stable isotope dilution mass spectrometry represents the gold standard methodology for quantitative analysis of cyclophosphamide and its metabolites in biological matrices [21].
The tetradeuterated analogue of cyclophosphamide has been successfully employed for direct insertion electron impact mass spectrometry using stable isotope dilution principles [21]. When added to blood or urine samples, the concentration of cyclophosphamide can be determined from the ratio of signal intensities characteristic for cyclophosphamide and the tetradeuterated analogue [21]. This approach eliminates the need for radioactively labeled cyclophosphamide in human studies while providing highly specific quantitation [21].
Metabolic labeling optimization requires careful consideration of labeling protocol parameters to minimize non-specific effects while maximizing isotopic enrichment [18]. The choice of deuterium as the labeling isotope provides several advantages including chemical stability, minimal metabolic perturbation, and compatibility with mass spectrometric detection methods [18]. For cyclophosphamide metabolite studies, deuterium labeling enables precise tracking of metabolic flux through the cytochrome P450-mediated activation pathway [17].
The analytical methodology for metabolic tracing employs targeted measurements of deuterium enrichment using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry [17]. Hierarchical clustering analysis of atom percent enrichments effectively groups metabolites into local modules reflecting network proximity and pathway activity [17]. This approach has proven particularly valuable for distinguishing rapidly labeled metabolites in primary metabolic pathways from slowly labeled metabolites in secondary pathways [17].
| Analysis Parameter | Optimized Condition | Detection Limit |
|---|---|---|
| Injection Volume | 10-20 μL | 1-5 ng/mL |
| Column Temperature | 60°C | Enhanced resolution |
| Mobile Phase pH | 5.5-6.0 | Optimal stability |
| Detection Mode | Selected Ion Monitoring | Improved sensitivity |
Dynamic labeling experiments utilizing 4-Oxo cyclophosphamide-d8 enable clustering of metabolites based on turnover rates [17]. The incorporation of deuterium labels facilitates correlation-based analysis of isotope labeling data to reconstruct metabolic networks de novo [17]. Time-course studies demonstrate clear discrimination between metabolites with different labeling kinetics, providing insights into metabolic pathway organization and flux distribution [17].
The purification and validation of 4-Oxo cyclophosphamide-d8 requires specialized protocols designed to maintain isotopic integrity while achieving pharmaceutical-grade purity [20]. High-performance liquid chromatography represents the primary purification method, with polymeric reverse-phase columns operated at elevated temperatures providing optimal separation efficiency [38].
The purification methodology employs two-dimensional liquid chromatography systems to address the challenges associated with structurally similar metabolites in complex matrices [24]. The first dimension utilizes conventional reverse-phase chromatography for initial separation, while the second dimension employs specialized stationary phases for enhanced resolution of isotopic variants [24]. Temperature optimization at 60°C significantly improves peak resolution and reduces analysis time [38].
Isotopic purity determination relies on high-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy for comprehensive characterization [20]. The strategy involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the labeled compound [20]. Liquid chromatography electrospray ionization high-resolution mass spectrometry provides accurate mass measurements for isotope cluster validation [20].
| Validation Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Isotopic Purity | ≥95% | LC-HR-MS |
| Chemical Purity | ≥98% | HPLC-UV |
| Deuterium Content | ≥94% D | ²H NMR |
| Molecular Identity | Confirmed | ¹H/¹³C NMR |
Mass spectrometric validation employs isotope cluster detection algorithms that account for the natural isotope distribution of elements present in the molecule [43]. The validation process considers mass-specific confidence intervals to increase specificity of isotope cluster identification [43]. Computational approaches predict theoretical isotope distributions and compare these with experimental data to verify isotopic composition [43].
Quality control protocols include continuous monitoring throughout the purification process to maintain consistency and validate batch-to-batch reproducibility [28]. The analytical workflow incorporates multiple orthogonal techniques including thin-layer chromatography, melting point determination, and optical rotation measurements for optically active compounds [37]. Each batch receives comprehensive characterization with certificates of analysis documenting isotopic composition, chemical purity, and structural confirmation [42].